molecular formula C23H29ClN4O7 B565799 9-Amino minocycline hydrochloride CAS No. 149934-21-4

9-Amino minocycline hydrochloride

Cat. No.: B565799
CAS No.: 149934-21-4
M. Wt: 508.956
InChI Key: MQRUQMWLTBRONP-KBTHSJHISA-N
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Description

9-Amino minocycline hydrochloride is a derivative of minocycline, a broad-spectrum tetracycline antibiotic. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria

Mechanism of Action

Target of Action

9-Amino minocycline hydrochloride, a derivative of minocycline, primarily targets bacterial ribosomes . It attaches to the smaller subunit of prokaryotic ribosome (30S) and inhibits the translation process . This compound is active against both gram-negative and gram-positive bacteria .

Mode of Action

The compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, which ultimately inhibits their growth .

Biochemical Pathways

This compound affects various biochemical pathways. It exerts its anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc . Furthermore, it acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of minocycline. Minocycline is virtually completely absorbed, and its side effects to the lower bowel, particularly diarrhea, have been infrequent . It is eliminated unchanged by both the renal and biliary routes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, making it effective against a wide variety of infections . In addition, due to its anti-apoptotic and anti-inflammatory effects, it has potential therapeutic applications in neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its high lipophilicity allows it to cross the blood-brain barrier and enter the central nervous system (CNS), making it potentially useful in treating neurodegenerative disorders . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-amino minocycline hydrochloride typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-amino minocycline disulfate .

Industrial Production Methods: For industrial production, the process involves dissolving 9-amino minocycline in an indifferent solvent, followed by reaction with N-tert-butylglycyl chloride hydrochloride under acidic conditions. The reaction is carried out at a controlled pH and temperature to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 9-Amino minocycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: The reduction of 9-nitrominocycline to 9-amino minocycline is a key step in its synthesis.

    Substitution: This compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can produce different substituted compounds .

Scientific Research Applications

9-Amino minocycline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Minocycline: The parent compound from which 9-amino minocycline hydrochloride is derived.

    Tigecycline: Another tetracycline derivative with a broader spectrum of activity.

    Doxycycline: A widely used tetracycline antibiotic with similar antibacterial properties.

Uniqueness: this compound is unique due to its specific modifications, which enhance its antibacterial activity and potential therapeutic applications. Its ability to interact with various molecular targets and pathways, particularly in the central nervous system, sets it apart from other tetracycline derivatives .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRUQMWLTBRONP-KBTHSJHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716415
Record name 2-​Naphthacenecarboxami​de, 9-​amino-​4,​7-​bis(dimethylamino)​-​1,​4,​4a,​5,​5a,​6,​11,​12a-​octahydro-​3,​10,​12,​12a-​tetrahydroxy-​1,​11-​dioxo-​, hydrochloride (1:1)​, (4S,​4aS,​5aR,​12aS)​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149934-21-4
Record name (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-​Naphthacenecarboxami​de, 9-​amino-​4,​7-​bis(dimethylamino)​-​1,​4,​4a,​5,​5a,​6,​11,​12a-​octahydro-​3,​10,​12,​12a-​tetrahydroxy-​1,​11-​dioxo-​, hydrochloride (1:1)​, (4S,​4aS,​5aR,​12aS)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
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Record name (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE
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